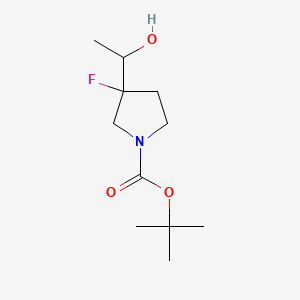
Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyethyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyrrolidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-fluoropyrrolidine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product formed is the corresponding ketone or aldehyde.
Reduction: The major product is the de-fluorinated pyrrolidine derivative.
Substitution: The major products are the substituted pyrrolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyethyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-fluoropyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxyethylpyrrolidine-1-carboxylate
- Tert-butyl 3-chloropyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyethyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H20FNO3 |
|---|---|
Peso molecular |
233.28 g/mol |
Nombre IUPAC |
tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-8(14)11(12)5-6-13(7-11)9(15)16-10(2,3)4/h8,14H,5-7H2,1-4H3 |
Clave InChI |
IOADSJASVUKMCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CCN(C1)C(=O)OC(C)(C)C)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


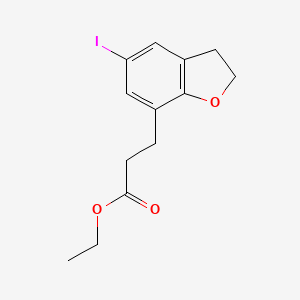
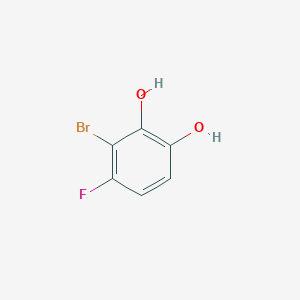
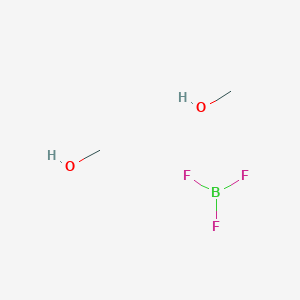
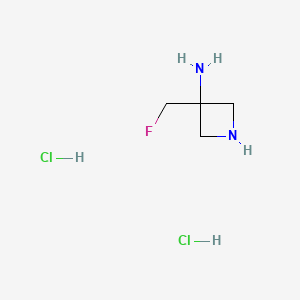
![[4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)
![Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate](/img/structure/B13906648.png)
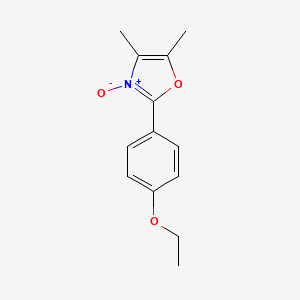

![3-[6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine](/img/structure/B13906657.png)
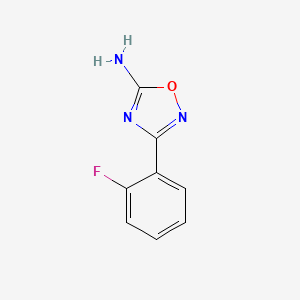
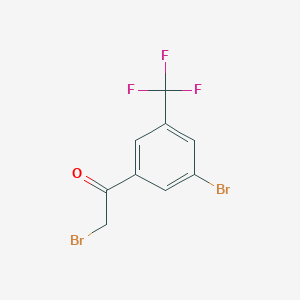

![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)

